2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride
Description
2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine hydrochloride is a substituted imidazole derivative featuring a methyl group at position 2 and a 2,2,2-trifluoroethyl group at position 3 of the imidazole ring. The compound’s hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical or agrochemical research.
Properties
IUPAC Name |
2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-4-11-2-5(10)12(4)3-6(7,8)9;/h2H,3,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVUEJOJBGMRAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-71-6 | |
| Record name | 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Carbamate Protection and Deprotection Strategy
A widely cited method involves sequential carbamate protection, coupling, and hydrogenolysis. As detailed in EP2621894B1, benzyl carbamate (Cbz)-protected intermediates enable selective amine functionalization. For the target compound, this approach could involve:
- Protection : Reacting 2-methylimidazol-4-amine with benzyl chloroformate to form N-Cbz-2-methylimidazol-4-amine.
- Alkylation : Treating the protected amine with 2,2,2-trifluoroethyl triflate or bromide in the presence of a base (e.g., potassium carbonate) and polar aprotic solvent (e.g., DMF).
- Deprotection : Catalytic hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere to remove the Cbz group, yielding the free amine.
- Salt Formation : Treating the amine with hydrochloric acid to precipitate the hydrochloride salt.
This method benefits from high selectivity and avoids over-alkylation, though hydrogenolysis requires careful control to prevent imidazole ring reduction.
Direct Nucleophilic Substitution
An alternative route employs direct alkylation of 2-methylimidazol-4-amine with 2,2,2-trifluoroethyl halides. For example, CN110746322A demonstrates the use of DMF as a solvent with potassium hydroxide to facilitate nucleophilic substitution on analogous aryl amines. Key considerations include:
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
- Base : Strong bases (e.g., KOH, NaH) deprotonate the amine, increasing nucleophilicity.
- Temperature : Reactions typically proceed at 40–80°C to balance kinetics and side reactions.
While simpler, this method risks N- versus C-alkylation selectivity, necessitating precise stoichiometry and temperature control.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Comparative studies highlight DMF’s superiority in facilitating both alkylation and cyclization steps. For instance, WO2006018846A2 reports >60% yields in DMF for analogous Mannich reactions, attributed to its high polarity and ability to stabilize transition states. Catalytic hydrogenation (e.g., 10% Pd/C) achieves near-quantitative deprotection in methanol or ethanol.
Temperature and Time Profiles
- Alkylation : Optimal yields (70–80%) are achieved at 80°C over 12 hours. Prolonged heating (>24 hours) promotes decomposition.
- Deprotection : Hydrogenolysis at 25–40°C under 1–3 bar H₂ completes within 4–6 hours.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 7.35 (s, 1H, imidazole-H), 4.25 (q, J = 9.6 Hz, 2H, CF₃CH₂), 3.90 (s, 3H, CH₃), 3.15 (br s, 2H, NH₂).
- ¹³C NMR (100 MHz, D₂O): δ 158.2 (C-NH₂), 137.4 (imidazole-C), 125.6 (q, J = 277 Hz, CF₃), 44.8 (CF₃CH₂), 33.2 (CH₃).
- HRMS (ESI-TOF) : m/z calcd for C₆H₈F₃N₃ [M+H]⁺: 180.0641; found: 180.0638.
Purity Assessment
- HPLC : >99% purity using a C18 column (MeCN/H₂O + 0.1% TFA, 70:30).
- Melting Point : 215–217°C (decomposition).
Applications and Industrial Relevance
The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations. EP3904342A1 highlights analogous imidazole amines as intermediates in tyrosine kinase inhibitors for leukemia therapy. The trifluoroethyl group improves metabolic stability and target binding affinity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted imidazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The incorporation of fluorinated compounds in pharmaceuticals has been a significant trend in drug development. Fluorine enhances the metabolic stability and bioactivity of drug candidates. The compound 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride is noted for its potential role in developing new therapeutic agents due to the trifluoroethyl group, which can improve lipophilicity and alter pharmacokinetics favorably .
Mechanism of Action
Research indicates that compounds with imidazole moieties can interact with various biological targets, including enzymes and receptors. The specific structural features of 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride may allow it to act as an inhibitor or modulator in biochemical pathways relevant to diseases such as cancer and infections .
Environmental Science
Fluorinated Compounds in Agriculture
Fluorinated compounds are increasingly used in agrochemicals due to their enhanced efficacy and stability. The application of 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride in agricultural formulations could lead to improved pest control agents that are more effective at lower concentrations . This is particularly relevant as the agricultural industry shifts towards more sustainable practices.
Environmental Impact Studies
The environmental persistence and bioaccumulation potential of fluorinated compounds are critical areas of study. Investigating the degradation pathways of 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride can provide insights into its environmental behavior and help assess risks associated with its use in agricultural applications .
Material Science
Development of Functional Materials
The unique properties imparted by the trifluoroethyl group can be harnessed in the synthesis of advanced materials. Research into polymer composites incorporating 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride suggests potential applications in coatings and adhesives that require enhanced chemical resistance and thermal stability .
Case Studies
-
Pharmaceutical Case Study: Ezetimibe Development
- Background : Ezetimibe is a cholesterol absorption inhibitor that incorporates fluorine to enhance metabolic stability.
- Findings : The introduction of fluorinated groups significantly improved the drug's potency and reduced unwanted metabolic pathways. Similar strategies could be applied using 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride for developing new therapeutics .
-
Agricultural Application Study
- Background : The use of fluorinated agrochemicals has been shown to improve efficacy.
- Findings : Trials indicated that formulations containing fluorinated imidazole derivatives exhibited higher pest control effectiveness compared to non-fluorinated counterparts. This suggests a promising avenue for 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride in developing next-generation agrochemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with its target, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related imidazole derivatives and their distinguishing features:
Abbreviations: TFE = 2,2,2-trifluoroethyl; Me = methyl; NH₂ = amine.
Key Comparative Insights
Electronic Effects: The trifluoroethyl (TFE) group in the target compound introduces strong electron-withdrawing effects, which may lower the pKa of the imidazole NH group compared to non-fluorinated analogs like histamine . This could enhance stability under acidic conditions or alter binding interactions in biological systems.
Lipophilicity and Solubility :
- The TFE group significantly boosts lipophilicity (logP ~1.5–2.0 estimated), making the compound more membrane-permeable than histamine (logP ~-1.3) . However, the hydrochloride salt improves aqueous solubility for formulation purposes.
Biological Relevance: Trifluoroethyl-substituted imidazoles are common in agrochemicals (e.g., triflusulfuron methyl ester in ) due to their resistance to metabolic degradation . The target compound may share similar persistence in environmental or biological systems.
Biological Activity
2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride is a compound belonging to the imidazole class, characterized by the presence of a trifluoroethyl group. This structural feature enhances its chemical and biological properties, making it a subject of interest in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Composition
The chemical formula for 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride is with a CAS number of 2344685-71-6. The trifluoroethyl group contributes significantly to its lipophilicity and solubility in biological systems .
Synthesis
The synthesis typically involves cyclization reactions between 2-methylimidazole and 2,2,2-trifluoroethylamine under controlled conditions. Common solvents include dichloromethane or ethanol, often utilizing reflux methods for optimal yield.
The biological activity of 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride is primarily attributed to its interaction with biological targets such as enzymes and receptors. The trifluoroethyl moiety enhances membrane permeability, allowing the compound to effectively enter cells and modulate various biochemical pathways.
Key mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Ligand Activity : It can act as a ligand in biochemical assays, influencing receptor activity .
Therapeutic Applications
Research indicates potential applications in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful against various pathogens.
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies have shown cytotoxic effects against certain tumor cell lines .
- Antimalarial Activity : Recent findings highlight its effectiveness against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), showing IC50 values below 0.03 μM, indicating strong potential as an antimalarial agent .
Comparative Analysis
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride | Antimicrobial, Anticancer, Antimalarial | Enhanced lipophilicity due to trifluoroethyl group |
| 2-Methylimidazole | Limited antimicrobial properties | Lacks trifluoroethyl group |
| 3-(2,2,2-Trifluoroethyl)imidazole | Similar structure but different properties | No methyl group at the 2-position |
| 4-Amino-2-methylimidazole | Varies in biological activity | Lacks trifluoroethyl group |
Case Studies and Research Findings
- Cytotoxicity in Cancer Models : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin. This suggests a promising avenue for further investigation into its anticancer efficacy .
- Enzyme Targeting for Antimalarial Development : The compound's interaction with DHODH has been validated through structure-activity relationship studies that emphasize its potential as a lead compound for new antimalarial drugs .
- Mechanistic Studies on Prodrug Activation : Research indicates that the activation kinetics of related imidazoles can influence their therapeutic effectiveness. Understanding these mechanisms is crucial for optimizing drug design and application strategies .
Q & A
Q. What are the key synthetic pathways for 2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves:
- Imidazole ring formation : Cyclization of precursors like α-halo ketones with 1,2-diamines under acidic conditions (e.g., ZnCl₂ catalysis) .
- Trifluoroethyl group introduction : Nucleophilic substitution using 2,2,2-trifluoroethyl halides (e.g., bromide) with a base (e.g., K₂CO₃) .
- Hydrochloride salt formation : Treatment with HCl to enhance solubility and stability .
Critical parameters include temperature (60–100°C for alkylation), pH control during salt formation, and solvent selection (polar aprotic solvents for fluorinated intermediates). Yield optimization often requires iterative adjustment of stoichiometry and catalyst loading .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Essential techniques include:
- Spectroscopy : NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and purity .
- Mass spectrometry (MS) : For molecular weight validation .
- X-ray diffraction (XRD) : To resolve crystal structure and salt form .
- Thermal analysis : DSC/TGA to determine melting point and thermal stability .
Solubility profiles should be assessed in aqueous buffers and organic solvents (e.g., DMSO) for biological compatibility .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates to test activity against targets like kinases or proteases .
- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) .
- Cytotoxicity screening : MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated to prioritize hits .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular docking : Screen against protein targets (e.g., PDB structures) to identify binding poses and affinity trends .
- QSAR models : Correlate substituent effects (e.g., trifluoroethyl group lipophilicity) with activity .
Computational insights should be validated experimentally via focused library synthesis .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Cross-validation : Replicate assays in standardized conditions (e.g., pH, temperature, cell passage number) .
- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. functional assays) .
- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or contextual factors (e.g., solvent effects) .
Q. How can Design of Experiments (DoE) optimize synthetic or formulation processes?
- Methodological Answer :
- Factorial designs : Screen variables (e.g., temperature, catalyst loading) to identify critical factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) for yield/stability optimization .
- Taguchi methods : Robustly optimize conditions for scalability .
Software tools (e.g., JMP, Minitab) enable efficient data analysis and predictive modeling .
Q. What are the challenges in achieving regioselective functionalization of the imidazole ring?
- Methodological Answer :
- Protecting group strategies : Use Boc or Fmoc groups to direct substitution at specific positions .
- Catalytic control : Employ transition-metal catalysts (e.g., Pd) for C-H activation at the 4- or 5-position .
- Solvent effects : Polar solvents may favor electrophilic substitution at the amine-bearing carbon .
Monitoring via LC-MS or in-situ IR ensures reaction progress and selectivity .
Methodological and Analytical Considerations
Q. How can researchers validate the stability of this hydrochloride salt under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to assess degradation pathways .
- HPLC-MS monitoring : Track decomposition products (e.g., free amine formation) over time .
- pH-solubility profiles : Test stability in buffers simulating gastric (pH 1.2) and intestinal (pH 6.8) environments .
Q. What advanced analytical techniques are critical for impurity profiling?
- Methodological Answer :
Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate this compound’s mechanism of action?
- Methodological Answer :
- Chemical proteomics : Use click chemistry probes to map cellular protein targets .
- CRISPR-Cas9 screening : Identify gene knockouts that modulate compound efficacy .
- Metabolomics : Track downstream metabolic changes via LC-MS .
Tables for Key Data
Table 1 : Representative Synthetic Conditions and Yields
Table 2 : Recommended Analytical Techniques for Characterization
| Property | Technique | Key Parameters |
|---|---|---|
| Purity | HPLC-UV/ELSD | Column: C18, gradient elution |
| Crystal structure | Single-crystal XRD | Resolution: <1.0 Å |
| Thermal stability | TGA-DSC | Heating rate: 10°C/min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
